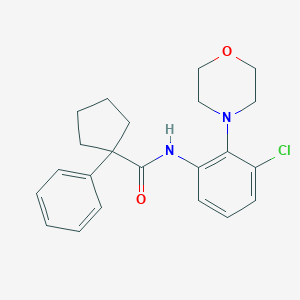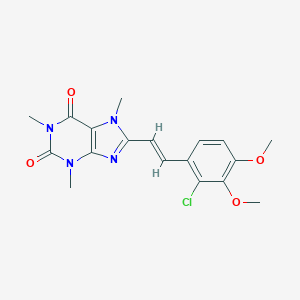
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide, also known as CM-352, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of cyclopentane carboxamides and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves the inhibition of the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit the migration and invasion of cancer cells, thereby preventing metastasis. Additionally, N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide in lab experiments is its specificity towards HDACs. It has been found to be more selective towards HDACs than other HDAC inhibitors, thereby reducing the risk of off-target effects. However, one of the limitations of using N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide is its poor solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide. One potential direction is the development of more potent analogs of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide that can overcome its limitations, such as poor solubility. Another direction is the investigation of the potential use of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide in combination with other anticancer agents to enhance its efficacy. Additionally, the study of the mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide can provide insights into the regulation of gene expression and the development of new therapies for cancer and other diseases.
Synthesemethoden
The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide involves the reaction of 3-chloro-2-morpholin-4-ylphenylamine with cyclopentanecarboxylic acid chloride in the presence of a base. The reaction leads to the formation of N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide has been studied for its potential applications in various scientific research areas. It has been found to have antitumor activity against various cancer cell lines, including prostate, breast, and lung cancer. It has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
Produktname |
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide |
|---|---|
Molekularformel |
C22H25ClN2O2 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H25ClN2O2/c23-18-9-6-10-19(20(18)25-13-15-27-16-14-25)24-21(26)22(11-4-5-12-22)17-7-2-1-3-8-17/h1-3,6-10H,4-5,11-16H2,(H,24,26) |
InChI-Schlüssel |
BCFSREGOGIIDIW-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)N4CCOCC4 |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C(=CC=C3)Cl)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)


![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)

![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)